molecular formula C12H17N3O2 B2515623 3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)but-2-enamide CAS No. 1797895-15-8

3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)but-2-enamide

Cat. No.: B2515623
CAS No.: 1797895-15-8
M. Wt: 235.287
InChI Key: DHZYDRARKLJZJP-UHFFFAOYSA-N
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Description

3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)but-2-enamide is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.287. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antileukemic Activities

3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)but-2-enamide is structurally related to compounds studied for their synthesis and potential antileukemic activities. For instance, Earl and Townsend (1979) investigated the furanyl and pyranyl derivatives of similar compounds, showing promise in antileukemic activity (L-1210, in vivo) (Earl & Townsend, 1979).

Radiopharmaceutical Applications

Wang et al. (2018) synthesized a compound structurally similar to this compound for potential use as a PET imaging agent for IRAK4 enzyme in neuroinflammation (Wang et al., 2018).

Microwave-Assisted Synthesis and Antimicrobial Activities

In 2011, Hu et al. described the microwave-assisted synthesis of derivatives of compounds structurally similar to this compound, highlighting their bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

Synthesis and Structural Analysis

The synthesis and structural analysis of similar compounds have been a focus of research. For example, Liu et al. (2009) synthesized a racemic compound related to this compound, offering insights into its molecular structure (Liu et al., 2009).

Properties

IUPAC Name

3-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9(2)5-12(16)14-10-6-13-15(7-10)11-3-4-17-8-11/h5-7,11H,3-4,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZYDRARKLJZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CN(N=C1)C2CCOC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.